molecular formula C7H8Cl2FN3 B2635180 6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride CAS No. 2309454-01-9

6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride

Cat. No.: B2635180
CAS No.: 2309454-01-9
M. Wt: 224.06
InChI Key: ZBBCTQPCKMHVES-UHFFFAOYSA-N
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Description

6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a fluorine atom in the benzimidazole ring enhances the compound’s chemical properties, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-benzimidazol-5-amine typically involves the reaction of 1,2-diaminobenzene with a fluorinated carboxylic acid or its derivatives. One common method is the Phillips–Ladenburg reaction, where 1,2-diaminobenzene reacts with a carboxylic acid in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction conditions usually involve heating the mixture to promote the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of 6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of fluorinated benzimidazole compounds .

Scientific Research Applications

6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, such as enzymes and receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, in cancer research, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position of the benzimidazole ring enhances its reactivity and binding affinity to biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-fluoro-1H-benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3.2ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;;/h1-3H,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBCTQPCKMHVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=CN2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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